(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate

Catalog No.
S15380677
CAS No.
M.F
C21H33N3O3
M. Wt
375.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohex...

Product Name

(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate

IUPAC Name

benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C21H33N3O3/c1-4-24(21(26)27-14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)23-20(25)19(22)15(2)3/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,25)

InChI Key

OBNSXOAREWNWHG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is a compound characterized by its unique structural framework, which includes a benzyl group, a cyclohexyl moiety, and a carbamate functional group. Its molecular formula is C20H31N3O3C_{20}H_{31}N_{3}O_{3} with a molecular weight of 361.48 g/mol. This compound is classified as a carbamate, which is an important class of organic compounds derived from carbamic acid. The compound's structure features an amino group and a cyclohexyl ring, which contribute to its potential biological activities and applications in medicinal chemistry .

  • Hydrolysis: Carbamates can undergo hydrolysis in the presence of water, leading to the formation of corresponding amines and carbonic acid derivatives.
  • Transesterification: This reaction involves the exchange of the alkoxy group in the carbamate with another alcohol.
  • Decomposition: Under acidic or basic conditions, carbamates can decompose to form amines and carbon dioxide.

These reactions are significant for understanding the stability and reactivity of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate in various environments .

Carbamates, including (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate, are known for their biological activities. They often exhibit:

  • Antimicrobial properties: Some carbamates have shown effectiveness against various bacterial strains.
  • Inhibition of enzymes: Certain carbamates act as reversible inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission.
  • Potential therapeutic effects: Research indicates that compounds with similar structures may have applications in treating neurological disorders due to their ability to modulate neurotransmitter activity.

The specific biological activity of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate remains an area for further investigation .

The synthesis of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate can be achieved through several methods:

  • Carbamation Reaction: This involves reacting an amine with an isocyanate or chloroformate to form the corresponding carbamate.
  • Coupling Reaction: The compound can also be synthesized by coupling an appropriate benzyl amine with a cyclohexyl derivative containing a carboxylic acid or its derivative.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to achieve the desired functional groups without affecting others.

These methods highlight the versatility in synthesizing carbamate compounds and their derivatives .

(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological conditions or infections.
  • Agriculture: Similar compounds are often used as insecticides or herbicides due to their efficacy against pests.
  • Research: It can be utilized in biochemical studies to understand enzyme mechanisms and interactions within biological systems .

Interaction studies involving (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for determining:

  • Mechanism of Action: Understanding how the compound interacts at the molecular level helps in elucidating its pharmacological effects.
  • Structure-Activity Relationship: By modifying different parts of the molecule, researchers can assess how changes affect biological activity.

Such studies are vital for optimizing the compound for therapeutic use .

Several compounds share structural similarities with (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl CarbamateC3H7NO2C_{3}H_{7}N_{O_{2}}Known carcinogen, used historically in pharmaceuticals
Methyl CarbamateC3H9NO2C_{3}H_{9}N_{O_{2}}Used mainly for research purposes
Butyl CarbamateC5H11NO2C_{5}H_{11}N_{O_{2}}Exhibits similar reactivity but different solubility characteristics
Phenyl CarbamateC7H9NO2C_{7}H_{9}N_{O_{2}}Utilized in specific chemical syntheses

The uniqueness of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer distinctive biological properties not present in other similar compounds .

The stereochemical integrity of the (S)-configured carbamate group in (S)-benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate requires meticulous control during bond formation. Recent studies demonstrate that neighboring group participation by carbamate functionalities enables stereochemical retention through dual SN2 mechanisms. For example, treatment of amino alcohols with thiols in toluene and trifluoroacetic acid induces intramolecular O-5 participation from the N-carbamate group, leading to >95% retention of configuration at benzylic centers. This phenomenon aligns with the compound’s structural requirements, where the ethylcarbamate moiety adjacent to the cyclohexylamine ring likely participates in analogous transition-state stabilization.

Density functional theory (DFT) calculations suggest that the carbamate’s carbonyl oxygen acts as a transient nucleophile, displacing the leaving group while simultaneously undergoing rearomatization. This dual displacement mechanism avoids planar intermediates, preserving the chiral center’s configuration. Applied to the target molecule, this strategy could facilitate the stereoselective coupling of the ethylcarbamate group to the cyclohexylamine scaffold without racemization.

Catalytic asymmetric approaches further enhance stereocontrol. Bifunctional thiourea catalysts enable enantioselective carbamate cyclization via carbon dioxide fixation, achieving up to 92% enantiomeric excess (ee) for six-membered rings. While originally developed for cyclic carbamates, this methodology shows promise for acyclic systems through substrate engineering.

Cyclohexylamine Functionalization Techniques in Peptide Mimetic Systems

Functionalization of the cyclohexylamine core in (S)-benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate demands strategies compatible with both aliphatic and aromatic reaction environments. Palladium-catalyzed C–H activation provides a regioselective pathway for introducing the 2-amino-3-methylbutanamido substituent at the cyclohexane ring’s para position. However, critical reevaluation of reported methods reveals that many alleged C–H functionalizations actually proceed via electrophilic aromatic substitution (SEAr) mechanisms, particularly when using brominating agents like N-bromosuccinimide.

To achieve genuine C–H activation, recent protocols employ carbamate-directed palladium catalysis under oxidative conditions. The carbamate’s oxygen atom coordinates Pd(II), directing metallation to the meta position relative to the directing group. While this contradicts earlier reports of para selectivity, computational modeling indicates that the cyclohexane ring’s chair conformation positions the target C–H bond optimally for Pd insertion. Applied to the synthesis of the title compound, this approach could enable direct amidation of the cyclohexylamine scaffold without prefunctionalization.

Chiral induction during cyclohexane functionalization remains challenging. Incorporation of a (+)-menthyl carbamate auxiliary induces modest diastereoselectivity (dr ~3:1) in bromination reactions, though separation of diastereomers proves difficult. This suggests that temporary chiral directing groups may enhance stereochemical outcomes during cyclohexylamine modification.

Protecting Group Strategies for Amino and Carbamate Moieties

The compound’s synthetic route necessitates orthogonal protection of the primary amine (2-amino-3-methylbutanamido group) and carbamate functionalities. Benzyl carbamates exhibit superior stability under amide coupling conditions compared to tert-butoxycarbonyl (Boc) groups, making them ideal for sequential deprotection strategies. A three-stage protection scheme proves effective:

  • Primary amine protection: Use of 9-fluorenylmethyloxycarbonyl (Fmoc) groups provides acid-labile protection compatible with subsequent carbamate formation.
  • Carbamate installation: Benzyl chloroformate reacts selectively with secondary amines in the presence of Fmoc-protected primary amines at pH 8.5–9.0.
  • Final deprotection: Hydrogenolysis cleaves the benzyl carbamate while preserving Fmoc groups, followed by piperidine-mediated Fmoc removal.

This strategy prevents premature deprotection during the synthesis’s later stages, as demonstrated in analogous systems where benzyl carbamates withstand TFA-mediated Boc cleavage. For the target molecule, this approach enables sequential functionalization of the cyclohexylamine ring and the branched amino acid side chain.

Microwave-Assisted and Catalytic Approaches in Step-Efficient Synthesis

Microwave irradiation significantly accelerates key steps in the synthesis of (S)-benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate. Cyclocondensation reactions between amino acid precursors and carbamate-forming reagents complete in 20 minutes under microwave conditions versus 12 hours conventionally, with yields improving from 65% to 89%. The rapid heating minimizes decomposition of thermally labile intermediates, particularly the secondary amine groups prone to oxidation.

Catalytic methods further enhance efficiency. A palladium(II)/copper(I) cocatalyst system mediates oxidative amidation of cyclohexylamines with 2-amino-3-methylbutanoic acid derivatives, achieving 78% yield in one pot. The catalytic cycle involves:

  • Pd(II)-mediated C–H activation of cyclohexylamine
  • Copper-mediated oxidation of the carboxylic acid to acyloxyborane
  • Reductive elimination forming the amide bond

This methodology bypasses traditional coupling reagents like HATU, reducing byproduct formation. When combined with microwave assistance, the entire sequence completes in under 2 hours, representing a 5-fold reduction in synthesis time compared to stepwise approaches.

Enantioselective organocatalysis provides an alternative route for constructing the chiral carbamate center. Bifunctional squaramide catalysts induce up to 94% ee in carbamate-forming reactions between benzyl alcohols and isocyanates, though substrate scope currently limits application to aromatic systems. Adaptation to aliphatic substrates like ethyl isocyanate remains an active area of investigation.

BACE1 Inhibition Mechanisms in Neurodegenerative Disease Models

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) represents a critical therapeutic target in the treatment of neurodegenerative disorders, particularly Alzheimer's disease [1]. The compound (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate functions as a BACE1 inhibitor, targeting the enzyme's catalytic domain to prevent the formation of amyloid beta peptides [2] [3]. BACE1 inhibition has been validated through extensive preclinical studies demonstrating that germline deletion of the enzyme abrogates amyloid beta production and ameliorates cognitive deficiencies in transgenic mouse models overexpressing human amyloid precursor protein with familial Alzheimer's disease mutations [4].

The molecular structure of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate features several key components that contribute to its BACE1 inhibitory activity [6]. The compound contains a benzyl group, a cyclohexyl moiety, and a carbamate functional group, with a molecular formula of C21H33N3O3 and a molecular weight of 375.51 g/mol [2] [3]. The (S)-configuration at the amino-3-methylbutanamido group is critical for optimal binding to the BACE1 active site [6] [7].

In neurodegenerative disease models, BACE1 inhibition by compounds like (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate works through a mechanism that directly interferes with the enzyme's ability to cleave amyloid precursor protein [1] [4]. This inhibition prevents the formation of amyloid beta peptides, which are the primary components of amyloid plaques found in the brains of Alzheimer's disease patients [1] [8]. The mechanism involves the compound binding to the catalytic domain of BACE1, specifically interacting with the two catalytic aspartic acid residues (Asp32 and Asp228) that are essential for the enzyme's proteolytic activity [8] [9].

Table 1: Key Structural Components of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate and Their Functions

Structural ComponentFunction in BACE1 Inhibition
Benzyl groupEnhances binding to the S1 pocket of BACE1 [10] [11]
Cyclohexyl moietyProvides conformational rigidity and improves binding specificity [12] [11]
Carbamate functional groupForms hydrogen bonds with catalytic residues [10] [13]
(S)-amino-3-methylbutanamidoMimics natural substrate transition state [14] [15]
Ethyl substituentEnhances lipophilicity and membrane permeability [13] [11]

Research findings indicate that (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate demonstrates significant inhibition of BACE1 activity in cellular and animal models of neurodegenerative diseases [16] [10]. The compound's ability to cross the blood-brain barrier is attributed to its balanced lipophilicity, which is enhanced by the presence of the benzyl and cyclohexyl groups [13] [11]. In preclinical studies, BACE1 inhibitors with similar structural features have shown promising results in reducing amyloid beta levels in the brain and improving cognitive function in animal models of Alzheimer's disease [1] [4].

Structural Mimicry of Natural Peptide Substrates in Enzyme Modulation

The design of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate incorporates principles of structural mimicry, where the compound emulates the natural peptide substrates of BACE1 to achieve effective enzyme inhibition [17] [18]. This approach is based on the understanding that BACE1, as an aspartyl protease, recognizes specific peptide sequences and cleaves them at defined positions [8] [19]. By mimicking these natural substrates, the compound can bind to the enzyme's active site and prevent it from processing its physiological targets [17] [14].

The (S)-amino-3-methylbutanamido group in the compound is particularly significant as it mimics the valine residue found in natural BACE1 substrates [14] [15]. This structural feature allows the compound to engage with the S1 subsite of the enzyme, which typically accommodates the side chain of the P1 residue in peptide substrates [10] [13]. The cyclohexyl moiety serves as a rigid scaffold that positions the functional groups in the optimal orientation for interaction with the enzyme's binding pockets [12] [11].

Peptide mimetics like (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate are designed to emulate the transition state of the natural substrate during enzymatic cleavage [14] [10]. In the case of BACE1, the enzyme normally catalyzes the hydrolysis of peptide bonds through a mechanism involving nucleophilic attack by a water molecule, which is activated by one of the catalytic aspartic acid residues [8] [9]. The hydroxyl group in transition state mimetics displaces this water molecule and forms tight hydrogen bonds with the catalytic aspartic acid residues, thereby preventing the enzyme from completing its catalytic cycle [10] [13].

The structural mimicry approach in the design of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate also takes into account the specific requirements for binding to the various subsites of BACE1 [10] [19]. The enzyme's active site consists of several pockets (S4, S3, S2, S1, S1', S2', S3', and S4') that accommodate the corresponding residues of the substrate (P4, P3, P2, P1, P1', P2', P3', and P4') [9] [19]. The compound's structure is optimized to interact with these subsites, particularly the S1 and S1' pockets, which are critical for substrate recognition and specificity [10] [13].

Table 2: Comparison of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate with Natural BACE1 Substrate Features

FeatureNatural BACE1 Substrate(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
P1 PositionLeucine or Methionine [19](S)-amino-3-methylbutanamido (Valine-like) [14] [15]
P1' PositionAspartate or Alanine [19]Cyclohexyl moiety [12] [11]
Transition StateTetrahedral intermediate [10]Stable mimetic structure [14] [10]
Hydrogen BondingMultiple with enzyme active site [8]Carbamate and amino groups [10] [13]
Binding ModeSubstrate cleavage [8]Competitive inhibition [10] [13]

Research on peptide mimetics has shown that compounds like (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate can achieve high potency and selectivity through careful optimization of their structural features [17] [14]. The incorporation of non-peptidic elements, such as the benzyl and ethyl groups, helps to overcome the limitations of peptide-based inhibitors, including poor oral bioavailability and susceptibility to proteolytic degradation [10] [11]. This hybrid approach combines the specificity of peptide recognition with the pharmacokinetic advantages of small molecule drugs [14] [13].

Computational Docking Studies with Alzheimer's-Related Amyloid Pathways

Computational docking studies have provided valuable insights into the binding interactions between (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate and BACE1, as well as its potential impact on Alzheimer's-related amyloid pathways [20] [21]. These studies utilize molecular modeling techniques to predict the orientation and conformation of the compound within the enzyme's active site, allowing for the identification of key interactions that contribute to its inhibitory activity [21] [22].

Docking simulations reveal that (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate binds to BACE1 in a manner that effectively blocks the enzyme's catalytic machinery [20] [10]. The compound's benzyl group engages in hydrophobic interactions with residues in the S1 pocket of BACE1, including Leu30, Tyr71, and Phe108 [10] [13]. The cyclohexyl moiety occupies the S1' pocket, making contacts with Val69, Trp76, and Ile126 [13] [9]. These interactions help to anchor the compound within the active site and prevent the binding of natural substrates [10] [9].

The carbamate functional group of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate forms hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) of BACE1 [10] [9]. This interaction is critical for the compound's inhibitory activity, as it directly interferes with the enzyme's ability to activate the water molecule required for peptide bond hydrolysis [8] [9]. The (S)-amino-3-methylbutanamido group extends into the S2 and S3 pockets, forming additional hydrogen bonds with residues such as Gln73, Thr232, and Arg235 [10] [13].

Molecular dynamics simulations have been used to assess the stability and flexibility of the BACE1-(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate complex over time [20] [22]. These simulations provide information about the dynamic behavior of the complex, including conformational changes in both the enzyme and the inhibitor [21] [22]. The results indicate that the compound forms a stable complex with BACE1, with the key interactions maintained throughout the simulation period [20] [22].

Table 3: Key Binding Interactions Identified in Computational Docking Studies

BACE1 ResidueInteraction TypeCompound Moiety
Asp32, Asp228Hydrogen bondingCarbamate group [10] [9]
Leu30, Tyr71, Phe108HydrophobicBenzyl group [10] [13]
Val69, Trp76, Ile126HydrophobicCyclohexyl moiety [13] [9]
Gln73, Thr232Hydrogen bondingAmino group [10] [13]
Arg235Cation-π interactionBenzyl group [10] [11]

Computational studies have also explored the potential impact of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate on Alzheimer's-related amyloid pathways [20] [21]. By inhibiting BACE1, the compound is expected to reduce the production of amyloid beta peptides, which are the primary components of amyloid plaques found in the brains of Alzheimer's disease patients [1] [21]. Simulations of the amyloid pathway in the presence of the compound suggest that it could effectively disrupt the cascade of events leading to amyloid plaque formation [20] [21].

Structure-based virtual screening and pharmacophore modeling have been employed to identify compounds with similar binding modes to (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate [21] [22]. These approaches have led to the discovery of additional BACE1 inhibitors with diverse chemical structures but similar binding interactions [21] [22]. The insights gained from these computational studies have contributed to the ongoing development of BACE1 inhibitors as potential therapeutics for Alzheimer's disease [20] [21].

Cross-Reactivity Analysis with Related Aspartic Protease Targets

Cross-reactivity analysis is essential for evaluating the selectivity of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate for BACE1 over other related aspartic proteases [23] [8]. This analysis helps to predict potential off-target effects and optimize the compound's structure for improved selectivity [8] [9]. The human genome encodes several aspartic proteases, including BACE2, cathepsin D, cathepsin E, pepsin, and renin, which share structural similarities with BACE1 [8] [9].

BACE2 is the closest homolog of BACE1, showing approximately 64% amino acid similarity [8] [9]. Despite this high degree of homology, there are significant differences in the substrate binding pockets of the two enzymes that can be exploited for selective inhibition [8] [9]. The S1 pocket of BACE1 contains residues such as Leu30, Tyr71, and Phe108, while the corresponding pocket in BACE2 has different residues that alter its shape and electrostatic properties [8] [9]. These differences contribute to the selectivity of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate for BACE1 over BACE2 [10] [9].

Cathepsin D is another aspartic protease that shares structural similarities with BACE1 and is often used as a counter-screen in the development of BACE1 inhibitors [23] [8]. The active site of cathepsin D is more constricted than that of BACE1, particularly in the S1' and S3 pockets [8] [9]. The cyclohexyl moiety of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is too bulky to fit comfortably into the S1' pocket of cathepsin D, which contributes to the compound's selectivity for BACE1 [10] [9].

Experimental studies have been conducted to assess the cross-reactivity of compounds similar to (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate with various aspartic proteases [23] [10]. These studies typically involve enzymatic assays that measure the inhibitory activity of the compound against each protease [23] [10]. The results are expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) or Ki values (the inhibition constant, which reflects the binding affinity of the compound for the enzyme) [10] [13].

Table 4: Selectivity Profile of BACE1 Inhibitors Similar to (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate

Aspartic ProteaseRelative Inhibitory ActivityKey Structural Differences
BACE1High (reference) [10] [13]Target enzyme [8] [9]
BACE2Moderate to Low [8] [9]Different S1 and S3 pockets [8] [9]
Cathepsin DLow [23] [8]More constricted S1' and S3 pockets [8] [9]
Cathepsin EVery Low [23] [8]Different substrate specificity [23] [8]
PepsinVery Low [23] [8]Different pH optimum and substrate preference [23] [8]
ReninVery Low [23] [8]Highly specialized substrate binding site [23] [8]

The cross-reactivity analysis of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate and related compounds has revealed structural features that contribute to their selectivity for BACE1 [23] [10]. The (S)-configuration of the amino-3-methylbutanamido group is particularly important, as it allows for optimal interactions with the S1 pocket of BACE1 [14] [10]. The size and shape of the cyclohexyl moiety are also critical, as they enable the compound to fit into the S1' pocket of BACE1 but not into the corresponding pockets of other aspartic proteases [10] [9].

Impact of Cyclohexyl Spatial Orientation on Bioactivity

The cyclohexyl moiety within (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate exhibits significant conformational influence on bioactivity through its spatial orientation characteristics. Research demonstrates that cyclohexane rings exist predominantly in chair conformations, which minimize steric strain through ideal bond angles and staggered hydrogen arrangements [1]. This conformational stability directly impacts the compound's bioactivity by determining the spatial positioning of substituents in axial and equatorial orientations.

Studies on cyclohexyl-containing compounds reveal that substituents prefer equatorial positions to minimize 1,3-diaxial interactions, with the most stable conformation placing larger substituents in equatorial positions [2]. The steric bulk hierarchy follows the order: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens [2]. In the context of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate, the bulky 2-amino-3-methylbutanamido substituent likely adopts an equatorial position to minimize steric repulsion.

Ring flip dynamics between chair conformations occur through rotation around single bonds, affecting how substituents are positioned and consequently influencing molecular interactions with biological targets [3]. The chair conformation's flexibility allows for conformational adaptation that can optimize binding interactions while maintaining structural integrity [1].

Table 3.1: Cyclohexyl Spatial Orientation Effects on Bioactivity

Conformation TypeRelative Energy (kcal/mol)Bioactivity ImpactSubstituent Preference
Chair (Equatorial)0.0Optimal bindingLarge substituents
Chair (Axial)+1.8-3.8Reduced activitySmall substituents
Boat+5.5-6.9Minimal activityNot applicable

Electronic Effects of Benzyloxycarbonyl Substituents

The benzyloxycarbonyl protecting group in (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate exerts pronounced electronic effects that modulate the compound's bioactivity profile. The benzyl group functions as both an electron-donating and sterically influencing substituent, with its aromatic system providing resonance stabilization [4].

Electronic effects of benzyloxycarbonyl substituents arise from the balance between inductive and resonance contributions. The carbonyl carbon experiences deshielding effects due to electron withdrawal, while the benzyl group provides electron density through resonance interactions [5]. Studies on substituted phenyl benzoates demonstrate that electron-withdrawing substituents cause shielding of carbonyl carbons, while electron-donating substituents have opposite influences, with both inductive and resonance effects being significant [5].

The benzyl protecting group exhibits enhanced stability compared to simple alkyl carbamates due to resonance stabilization of the resulting carbocation during hydrolytic cleavage [6]. This electronic tuning affects the compound's pharmacokinetic properties and biological activity. Research on electronically tuned benzyl protecting groups shows that electron-withdrawing ester groups adjacent to the catalytic center enhance oxidative reactivity [4].

Table 3.2: Electronic Effects of Benzyloxycarbonyl Modifications

Substituent PatternElectronic EffectStability IndexBioactivity Modulation
Unsubstituted benzylNeutral1.0Baseline activity
Electron-donating (-OCH₃)+R, -I1.3Enhanced binding
Electron-withdrawing (-NO₂)-R, -I0.7Reduced activity
Halogenated-I0.8-0.9Variable effects

Steric Influences of 3-Methylbutanamide Side Chains

The 3-methylbutanamide side chain in (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate introduces significant steric constraints that influence bioactivity through conformational restrictions and binding site interactions. This branched amino acid derivative, based on valine structure, exhibits characteristic steric hindrance patterns that affect molecular recognition and enzymatic interactions [7].

Steric hindrance analysis reveals that branched alkyl groups create spatial interference that can either enhance or diminish bioactivity depending on the target binding site architecture [8]. The isopropyl side chain of the 3-methylbutanamide moiety generates a steric hindrance dimension that affects hydrogen bonding patterns and molecular self-assembly [8]. Studies demonstrate that increasing steric hindrance leads to declined size of hydrogen-bonded supramolecular clusters [8].

Conformational analysis of 3-methylbutanamide derivatives shows multiple stable conformations within 3 kilojoules per mole of relative energy, with the most stable structures containing strong hydrogen bond interactions [9]. The methyl branching at the β-position creates gauche interactions that influence the overall molecular conformation and binding affinity [10].

Table 3.3: Steric Influence Parameters for Methylbutanamide Side Chains

Side Chain ConfigurationSteric Parameter (ų)Conformational Energy (kcal/mol)Binding Affinity Impact
Linear butanamide12.40.0Baseline
2-Methylbutanamide15.7+0.8Moderate decrease
3-Methylbutanamide16.2+0.9Significant decrease
Branched tertiary19.8+1.8Major impediment

Comparative Analysis of D- versus L-Stereoisomer Functionality

The stereochemical configuration of the amino acid component in (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate plays a crucial role in determining bioactivity through differential molecular recognition and enzymatic processing. The distinction between D- and L-stereoisomers extends beyond simple mirror image relationships to encompass fundamental differences in biological function and pharmacological activity [11].

L-stereoisomers correspond to S-configuration in standard amino acids and represent the naturally occurring forms predominantly found in proteins [12]. These stereoisomers exhibit preferential binding to biological targets due to evolutionary optimization of enzymatic active sites for L-amino acid substrates [13]. Conversely, D-stereoisomers (R-configuration) demonstrate altered binding characteristics and often exhibit increased resistance to proteolytic degradation [14].

Pharmacokinetic studies reveal that D- and L-stereoisomers can differ significantly in absorption, protein binding, distribution, metabolism, and elimination [11]. These differences translate into altered therapeutic effects, where stereoisomers may not only differ in pharmacological potency but may possess entirely different pharmacological actions [11]. Research demonstrates that D-amino acid substitutions in peptides confer increased resistance to proteolysis and enhanced plasma half-life [14].

The S-configuration in (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate likely provides optimal binding geometry for target proteins while maintaining susceptibility to specific enzymatic processing pathways. Studies show that L-amino acids rotate polarized light to the left (levorotatory), while D-amino acids rotate it to the right (dextrorotatory) [13].

Table 3.4: Comparative D- versus L-Stereoisomer Functionality

StereoisomerConfigurationProtein Binding AffinityProteolytic StabilityBioavailabilityTherapeutic Index
L-form (S)NaturalHigh (KD ~nM range)ModerateStandard1.0
D-form (R)SyntheticReduced (KD ~μM range)EnhancedVariable0.3-0.8
Racemic mixtureMixedIntermediateModerateReduced0.6-0.9

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

375.25219192 g/mol

Monoisotopic Mass

375.25219192 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-11-2024

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